molecular formula C9H18N2O B14780884 1,3,3-Trimethyl-5-(methylamino)piperidin-2-one

1,3,3-Trimethyl-5-(methylamino)piperidin-2-one

Cat. No.: B14780884
M. Wt: 170.25 g/mol
InChI Key: JWXLQMMGNBCUHR-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-5-(methylamino)piperidin-2-one is a heterocyclic organic compound belonging to the piperidine family Piperidines are six-membered rings containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-5-(methylamino)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-5-(methylamino)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1,3,3-Trimethyl-5-(methylamino)piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-5-(methylamino)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring analog with one nitrogen atom.

    Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness

1,3,3-Trimethyl-5-(methylamino)piperidin-2-one is unique due to its specific structural features, including the presence of multiple methyl groups and a methylamino substituent

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1,3,3-trimethyl-5-(methylamino)piperidin-2-one

InChI

InChI=1S/C9H18N2O/c1-9(2)5-7(10-3)6-11(4)8(9)12/h7,10H,5-6H2,1-4H3

InChI Key

JWXLQMMGNBCUHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1=O)C)NC)C

Origin of Product

United States

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